Cas no 22972-55-0 (Abnormal Cannabidiol)

Abnormal Cannabidiol structure
Abnormal Cannabidiol structure
Product Name:Abnormal Cannabidiol
CAS No:22972-55-0
Molecular Formula:C21H30O2
Molecular Weight:314.4617
CID:255446
PubChem ID:89949

Abnormal Cannabidiol Properties

Names and Identifiers

    • 1,3-Benzenediol,4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-
    • ABN-CBD
    • Abn-CBD,4-[(1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol
    • Abnormal Cannabidiol
    • CAY10429
    • 1-Hydroxy-3-n-Pentylcannabidiol
    • 4-[(1R,6R)-3-Methyl-6-(1-Methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol
    • 4-[(1R,6R)-3-methyl-6-prop-1-en-2-yl-1-cyclohex-2-enyl]-5-pentylbenzene-1,3-diol
    • CHEMBL499876
    • Q27074295
    • E98778
    • SCHEMBL10296688
    • 4-((1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentyl-1,3-benzenediol
    • GTPL5526
    • Abnormal-cannabidiol
    • Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl-, (-)-(E)-
    • UNII-T4WF2D7YPH
    • 4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol
    • (E)-(-)-4-p-Mentha-1,8-dien-3-yl-5-pentylresorcinol
    • 1,3-Benzenediol, 4-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-, trans-(-)-
    • J-014925
    • T4WF2D7YPH
    • NSC-792738
    • AKOS024456514
    • (1'R,2'R)-5'-methyl-6-pentyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,4-diol
    • HMS3649P13
    • CHEBI:197013
    • DTXSID10945675
    • 1,3-Benzenediol, 4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-
    • 4-((1R,6R)-6-Isopropenyl-3-methyl-cyclohex-2-enyl)-5-pentyl-benzene-1,3-diol
    • SR-01000946689-1
    • 4-[(1R, 6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1, 3-diol
    • BDBM50552130
    • SR-01000946689
    • 22972-55-0
    • HVD
    • NSC792738
    • InChIKey: YWEZXUNAYVCODW-RBUKOAKNSA-N
    • Inchi: InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19+/m0/s1
    • SMILES: CCCCCC1=CC(=CC(=C1[C@@H]2C=C(C)CC[C@H]2C(=C)C)O)O

Computed Properties

  • Exact Mass: 314.22500
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 314.225
  • Heavy Atom Count: 23
  • Complexity: 426
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 6.5
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • LogP: 5.84650
  • PSA: 40.46000
  • Refractive Index: 1.545
  • Boiling Point: 446.4 °C at 760 mmHg
  • Flash Point: 196.7 °C
  • Solubility: Insuluble (2.9E-3 g/L) (25 ºC),
  • Color/Form: Amber oily
  • Density: 1.025±0.06 g/cm3 (20 ºC 760 Torr),

Abnormal Cannabidiol Synthesis

Abnormal Cannabidiol Related Literature